Ethyl 6-chloroquinazoline-2-carboxylate

概要

説明

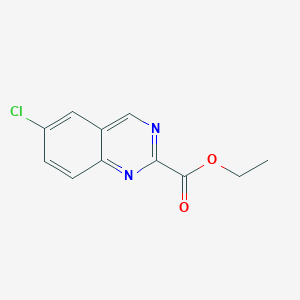

Ethyl 6-chloroquinazoline-2-carboxylate is a chemical compound belonging to the quinazoline family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound’s molecular formula is C11H9ClN2O2, and it has a molecular weight of 236.66 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloroquinazoline-2-carboxylate typically involves the reaction of 6-chloroquinazoline-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

化学反応の分析

Types of Reactions

Ethyl 6-chloroquinazoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

科学的研究の応用

Ethyl 6-chloroquinazoline-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of ethyl 6-chloroquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .

類似化合物との比較

Ethyl 6-chloroquinazoline-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: This compound has a bromine atom in addition to the chlorine atom, which can lead to different chemical and biological properties.

Ethyl 4-chloroquinazoline-2-carboxylate: This compound has the chlorine atom at a different position on the quinazoline ring, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications .

生物活性

Ethyl 6-chloroquinazoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

- Molecular Formula : C₁₁H₉ClN₂O₂

- Molecular Weight : 236.66 g/mol

- Structure : The compound belongs to the quinazoline family, characterized by a chlorine atom at the 6-position and an ethyl carboxylate group.

Biological Activities

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity :

-

Anticancer Properties :

- Research highlights its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cell lines, likely through the inhibition of specific kinases involved in cell proliferation and survival.

- Anti-inflammatory Effects :

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain kinases or proteases, affecting downstream signaling pathways related to cell growth and inflammation .

- Receptor Modulation : this compound might bind to receptors involved in pain and inflammation, offering potential analgesic effects alongside its anti-inflammatory properties .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on human breast cancer cell lines. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups. This study suggests a promising avenue for further exploration in cancer therapeutics.

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The compound was administered orally over a period of two weeks, resulting in decreased joint swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints, supporting its potential use as an anti-inflammatory agent.

特性

IUPAC Name |

ethyl 6-chloroquinazoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-13-6-7-5-8(12)3-4-9(7)14-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBCCDOVTTYEEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=C(C=CC2=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。